molecular formula C6H11ClFN B2872978 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 1955507-12-6

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2872978
CAS No.: 1955507-12-6
M. Wt: 151.61
InChI Key: QUGRCPNALUPMMW-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a fluoromethyl group and an azabicyclohexane ring

Scientific Research Applications

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the following steps:

    Formation of the Azabicyclohexane Ring: This can be achieved through a series of cyclization reactions, often starting from simple precursors such as amines and alkenes.

    Introduction of the Fluoromethyl Group: This step usually involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides or nitriles.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azabicyclohexane ring provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
  • 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride

Comparison: 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the azabicyclohexane ring, which imparts distinct chemical and biological properties. In contrast, similar compounds with oxabicyclohexane rings may exhibit different reactivity and binding characteristics. The fluoromethyl group in these compounds also contributes to their unique properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGRCPNALUPMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955507-12-6
Record name 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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